N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
Description
N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide (hereafter referred to as the "target compound") is a benzimidazole derivative featuring a methoxymethyl substituent at the 2-position of the benzimidazole core and a pyridine-2-carboxamide group at the 5-position. Benzimidazole derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-stacking . The methoxymethyl group introduces steric bulk and moderate electron-donating effects, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-9-14-18-11-6-5-10(8-13(11)19-14)17-15(20)12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAFHCJSBULBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole core using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with pyridine-2-carboxylic acid: The final step involves coupling the methoxymethyl-substituted benzimidazole with pyridine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Substituent (Benzimidazole 2-Position) | Molecular Formula | Key Structural Features | Biological Activity | References |
|---|---|---|---|---|---|
| N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide | Methoxymethyl (-CH2-OCH3) | C16H16N4O2 | Methoxymethyl (electron-donating), pyridine-2-carboxamide | Potential kinase inhibition; enhanced solubility | |
| N-(2-Cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide | Cyclopropyl | C16H14N4O | Cyclopropyl (rigid, hydrophobic), pyridine-2-carboxamide | Anticancer activity via tubulin binding | |
| N-[2-(Propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide | Isopropyl (-CH(CH3)2) | C16H16N4O | Branched alkyl (hydrophobic), pyridine-2-carboxamide | Antimicrobial; moderate metabolic stability | |
| N-[2-(Trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide | Trifluoromethyl (-CF3) | C14H11F3N2O2 | Electron-withdrawing CF3, tetrahydrofuran-carboxamide | Antiviral activity; improved target selectivity |
Key Findings from Comparative Studies
Substituent Effects on Solubility :
- The methoxymethyl group in the target compound improves aqueous solubility compared to the hydrophobic cyclopropyl and isopropyl analogs, as observed in similar benzimidazole derivatives .
- The trifluoromethyl-substituted compound exhibits lower solubility due to its lipophilic nature but shows enhanced membrane permeability .
Biological Activity Trends :
- Kinase Inhibition : The methoxymethyl group’s electron-donating nature may facilitate hydrogen bonding with kinase ATP-binding pockets, a mechanism observed in related pyridine-carboxamides .
- Antimicrobial vs. Anticancer Activity : Isopropyl and cyclopropyl derivatives show stronger antimicrobial effects, while the target compound’s methoxymethyl group aligns with anticancer scaffolds that prioritize solubility for systemic delivery .
Synthetic Accessibility: Cyclopropyl and isopropyl analogs are synthesized via condensation of substituted benzimidazoles with pyridine-2-carboxylic acid derivatives, requiring controlled reaction conditions to avoid side reactions .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.34 g/mol. The compound features a benzimidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antiviral Properties
Research has shown that compounds similar to this compound exhibit antiviral activity. For instance, a patent describes the compound's use in therapeutic methods against viral infections, indicating its potential as an antiviral agent . The mechanism likely involves the inhibition of viral replication through interaction with viral proteins or host cell pathways.
Anticancer Activity
The benzimidazole moiety has been linked to anticancer effects. Studies suggest that derivatives of benzimidazole can induce apoptosis in cancer cells, potentially through the activation of caspases and the modulation of cell cycle regulators. This compound may similarly interact with cellular pathways to exert antiproliferative effects.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Interactions : The compound may inhibit proteins involved in critical cellular processes, such as the protein interacting with never in mitosis A-1 (Pin1), which is implicated in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation has been observed in related compounds.
Crystal Structure Analysis
A study on the crystal structure of related benzimidazole compounds provides insight into their interactions at the molecular level. The crystal structure revealed hydrogen bonding patterns that may influence the compound's biological activity .
| Parameter | Value |
|---|---|
| Space Group | Pccn |
| C–N Bond Length | 1.3585 Å |
| N–H⋯O Hydrogen Bond | 2.814 Å |
This structural information is crucial for understanding how modifications to the molecule can affect its biological properties.
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines using derivatives of this compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against certain cancer types. Further studies are needed to elucidate the exact pathways involved.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of a substituted benzimidazole precursor with pyridine-2-carboxylic acid derivatives. Key steps include:
- Precursor Activation : Use coupling agents like EDC/HOBt for amide bond formation between the benzimidazole amine and pyridine-2-carboxylic acid .
- Condition Optimization : Control temperature (e.g., 0–5°C for sensitive intermediates) and pH (neutral to slightly basic) to minimize side reactions. Microwave-assisted synthesis may enhance efficiency for analogous compounds .
- Yield Improvement : Employ HPLC to monitor reaction progress and optimize stoichiometry of reagents .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR spectroscopy to verify substituent positions and amide bond formation. For example, the methoxymethyl group’s protons resonate at δ 3.3–3.5 ppm .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, with a purity threshold of ≥95% for biological assays .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with expected [M+H] peaks matching theoretical values .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
- Methodological Answer :
- Standardized Protocols : Document exact molar ratios, solvent systems (e.g., DMF for amidation), and reaction times. For example, reports 12-hour reaction durations for analogous benzimidazole derivatives .
- Intermediate Characterization : Validate all intermediates via TLC and NMR before proceeding to subsequent steps .
- Cross-Lab Validation : Share representative NMR spectra and HPLC chromatograms to align analytical benchmarks .
Advanced Research Questions
Q. What strategies are employed to elucidate the mechanism of action of this compound in kinase inhibition studies?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics (e.g., ) to recombinant kinases. For similar compounds, SPR revealed sub-µM affinity for ABL1 kinase .
- Enzyme Kinetics : Conduct ATP-competitive inhibition assays using varying substrate concentrations. Lineweaver-Burk plots can distinguish competitive vs. non-competitive inhibition .
- Mutagenesis Studies : Introduce point mutations in kinase ATP-binding pockets (e.g., T315I in BCR-ABL1) to assess resistance profiles .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare cell-free (e.g., enzymatic) vs. cell-based assays. For instance, discrepancies in IC values may arise from cell permeability differences .
- Metabolite Profiling : Use LC-MS to identify in situ degradation products or metabolites that alter activity .
- Computational Modeling : Molecular dynamics simulations predict binding poses under varying pH or ionic conditions, explaining assay-specific variations .
Q. What computational strategies are employed to predict the binding interactions of this compound with kinase targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model interactions between the methoxymethyl group and hydrophobic kinase pockets (e.g., DFG motif in kinases) .
- Free Energy Calculations : Apply MM/GBSA to estimate binding free energy, prioritizing derivatives with ΔG ≤ -40 kcal/mol .
- Quantum Chemical Analysis : Assess charge distribution in the benzimidazole ring to optimize π-π stacking with kinase aromatic residues .
Q. How can reaction pathways be optimized to scale up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for amide coupling steps, reducing reaction time from hours to minutes .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps in the benzimidazole precursor synthesis .
- DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent, catalyst loading) for gram-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
